The compound (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-one is a complex bicyclic structure that belongs to the class of azabicyclic compounds. It is characterized by the presence of nitrogen in its ring structure, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis.
This compound can be found in the PubChem database, which provides comprehensive information on chemical substances, including their structures, properties, and biological activities. The specific compound can be located under the identifier for azatricyclo compounds, highlighting its structural characteristics and classification .
The compound is classified as a tertiary amine due to the presence of a nitrogen atom within its bicyclic framework. It is also categorized as an azabicyclic ketone, given the carbonyl functional group attached to one of the rings. The stereochemistry indicated by its IUPAC name suggests specific spatial arrangements that are crucial for its reactivity and interaction with biological systems.
The synthesis of (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-one typically involves multi-step organic reactions that may include cyclization processes and functional group transformations.
The molecular structure of (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-one can be represented using structural formulas that illustrate its stereochemistry and functional groups. The compound features:
The molecular formula for this compound is , indicating a total of 11 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. The molecular weight is approximately 177.26 g/mol.
The compound can participate in various chemical reactions typical for azabicyclic compounds:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) that enhance yield and selectivity.
The mechanism of action for (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-one can involve several pathways depending on its application:
Studies on similar compounds suggest that their mechanisms often involve conformational changes upon binding to target sites in biological pathways.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.
The compound has potential applications in:
(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0^{2,5}]nonan-4-one represents a structurally complex tricyclic lactam whose pharmacological potential is intrinsically linked to its unique three-dimensional architecture. This compound (CAS 328010-06-6) features a rigid [5.1.1.0^{2,5}] ring system with a lactam moiety at position 4 and geminal dimethyl substituents at the bridgehead carbon (C8). Its molecular formula is established as C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol [1] [2]. As a research chemical, it is explicitly designated for investigational use only and not intended for diagnostic or therapeutic applications [1]. This molecule belongs to a broader family of nitrogen-containing tricyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to bioactive natural alkaloids and their utility as synthetic intermediates for drug discovery programs.
Table 1: Identity Profile of (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0^{2,5}]nonan-4-one
Property | Value |
---|---|
CAS Registry Number | 328010-06-6 |
Systematic Name | (1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0^{2,5}]nonan-4-one |
Molecular Formula | C₁₀H₁₅NO |
Molecular Weight | 165.23 g/mol |
Purity Specifications | Research Grade (>95% typical) |
Primary Suppliers | Santa Cruz Biotechnology, LEAPChem |
This compound belongs to the specialized class of 3-azatricyclo[5.1.1.0^{2,5}]nonane derivatives, characterized by a bridged bicyclic framework with an embedded lactam functionality. The core structure consists of two fused cyclohexane-like rings bridged by a methylene group, creating significant structural rigidity and defined three-dimensional geometry. The presence of the bridgehead geminal dimethyl groups (at C8) introduces steric bulk that profoundly influences the molecule's conformational flexibility and intermolecular interactions. The lactam carbonyl at position 4 provides a crucial hydrogen-bond acceptor site, while the tertiary amine (position 3) offers potential for salt formation or hydrogen bonding. This specific ring system is designed to mimic the spatial presentation observed in naturally occurring alkaloids with complex polycyclic architectures, serving as a privileged scaffold for interacting with biological targets typically recognized by these natural products [1] [4]. The [5.1.1.0^{2,5}] ring system differentiates it from related scaffolds like the [4.2.1.0^{2,5}] system observed in compounds such as (1R,2R,5S,6S)-3-Azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one (CAS 677757-32-3), which features a smaller ring size and an unsaturation [5].
The absolute stereochemistry specified as (1R,2R,5S,7R) is not merely a descriptor but a fundamental determinant of the molecule's biological interactions. Each chiral center (positions 1, 2, 5, and 7) contributes to the overall three-dimensional display of functional groups and the molecule's electronic topography. The specific spatial arrangement enforced by this stereochemistry creates a distinct pharmacophore orientation that cannot be replicated by its diastereomers or racemic mixtures. In drug discovery, such stereochemical precision is paramount because biological receptors are inherently chiral environments that exhibit stereoselective recognition. Even minor alterations in stereochemistry can lead to orders-of-magnitude differences in binding affinity, metabolic stability, and functional activity. Suppliers like LEAPChem explicitly provide this specific stereoisomer (not the racemate), recognizing that researchers require enantiopure material to develop compounds with predictable biological properties and to avoid the complications associated with developing racemic drugs [2]. The gem-dimethyl substitution at C8 further enhances stereochemical stability by restricting conformational mobility around the bridgehead.
Azatricyclic frameworks have a rich history in medicinal chemistry, primarily serving as structural mimics of bioactive natural products. Early exploration focused on their potential as CNS-active agents, inspired by the neurological effects of tropane alkaloids. The integration of the lactam moiety, as seen in this compound, marked a significant evolution, providing enhanced metabolic stability compared to simple tertiary amines while maintaining the ability to engage in directional hydrogen bonding. This particular scaffold represents an advancement over simpler bicyclic systems by offering greater three-dimensional complexity and reduced conformational flexibility, which can translate to improved target selectivity. Historically, such rigid, polycyclic nitrogen-containing structures have been exploited as molecular platforms for designing enzyme inhibitors (e.g., proteases, kinases) and receptor modulators (e.g., GPCRs, ion channels). The commercial availability of advanced intermediates like the tert-butyl ester derivative (CAS 1027343-55-0, C₁₅H₂₃NO₃, MW 265.35 g/mol) demonstrates how this core structure serves as a versatile synthetic building block for constructing more complex drug candidates, enabling efficient structure-activity relationship exploration [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2